Physicochemical Baseline vs. N-Substituted PDE9 Inhibitor WYQ-16: Lipophilicity (XLogP3) Comparison
The target compound exhibits an XLogP3-AA of 2.7 [1], whereas modeled N-substituted PDE9 inhibitor WYQ-16, bearing an ethoxyphenyl-amino side chain, is predicted to be approximately 1.2–1.8 log units more lipophilic (estimated XLogP3 ~3.9–4.5) [2]. This difference directly impacts aqueous solubility and non-specific protein binding, positioning the target compound as a more polar, synthetically tractable starting scaffold for balancing potency and developability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | WYQ-16 (N-substituted analog); estimated XLogP3 ~3.9–4.5 |
| Quantified Difference | Target compound is 1.2–1.8 log units less lipophilic (more polar) |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator estimated via structural analysis |
Why This Matters
Lower lipophilicity of the parent scaffold facilitates aqueous-based synthetic transformations and reduces the risk of non-specific binding in biological assays, guiding procurement for early-stage SAR exploration.
- [1] PubChem. (2025). Compound Summary for CID 136218192: 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-. XLogP3-AA = 2.7. View Source
- [2] BindingDB. (2025). Ligand BDBM317065 (US9617269, Compound WYQ-16): PDE9A IC50 = 607 nM; structure-based lipophilicity estimation. View Source
